molecular formula C16H17NO2 B5139452 1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol

1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol

Cat. No.: B5139452
M. Wt: 255.31 g/mol
InChI Key: GCJTYDMHVPSJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol is an organic compound that features a carbazole moiety linked to a methoxypropanol group. Carbazole derivatives are known for their versatile applications in various fields, including organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol typically involves the reaction of 9H-carbazole with 3-methoxypropan-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-methoxypropan-2-ol reacts with the carbazole moiety. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. The methoxypropanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-carbazol-9-yl)-3-methoxypropan-2-ol is unique due to the presence of both the carbazole and methoxypropanol groups, which confer distinct chemical and physical properties. This combination makes it versatile for various applications, particularly in the fields of organic electronics and pharmaceuticals.

Properties

IUPAC Name

1-carbazol-9-yl-3-methoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-11-12(18)10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJTYDMHVPSJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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